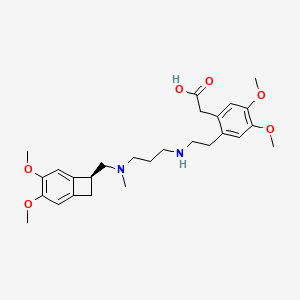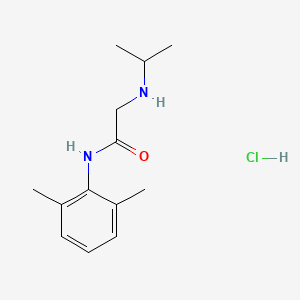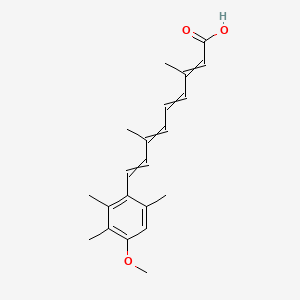![molecular formula C8H15N7O3S3 B601810 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine CAS No. 90237-03-9](/img/structure/B601810.png)
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
Vue d'ensemble
Description
This compound, also known as Famotidine Sulfoxide, is an intermediate in the synthesis of the metabolite of Famotidine . It has a molecular formula of C8H15N7O3S3 and a molecular weight of 353.44 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C8H15N7O3S3, and its molecular weight, 353.44 .Physical and Chemical Properties Analysis
This compound is soluble in methanol . It has a density of 2.0±0.1 g/cm3, a boiling point of 790.0±70.0 °C at 760 mmHg, and a melting point of 85-95°C (lit.) (dec.) . It also has a vapour pressure of 0.0±2.8 mmHg at 25°C and an enthalpy of vaporization of 114.9±3.0 kJ/mol .Applications De Recherche Scientifique
Structural and Molecular Studies
Crystallographic Analysis : The crystal structure of derivatives of 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine, such as famotidine, has been extensively studied. These studies provide insights into the molecular conformation and binding sites of these compounds (Ishida et al., 1989).
Metal Complex Formation : Research has shown that famotidine, a derivative, can form complexes with metal ions like copper. These studies reveal how metal coordination impacts the drug's conformation and potentially its biological activity (Kubiak et al., 1996).
Pharmacological Studies
Histamine H2-Receptor Antagonism : Several studies have focused on the compound's role as a potent H2-receptor antagonist. This includes its effects on histamine-sensitive adenylate cyclase and its potential in treating conditions like peptic ulcers and gastroesophageal reflux disease (Harada et al., 1983).
Antisecretory and Antiulcer Effects : Investigations into the antisecretory properties of famotidine, a derivative, highlight its effectiveness in inhibiting gastric secretion and potential in ulcer treatment (Takeda et al., 1982).
Chemical Synthesis and Analysis
Synthesis and Structural Elucidation : Research includes the synthesis of various derivatives and their structural characterization using techniques like NMR and FT-IR spectroscopy, providing valuable insights into their chemical properties (Muthu et al., 2013).
Chromatographic Separation and Determination : High-performance liquid chromatography has been used to separate and determine trace amounts of impurities in famotidine, a derivative of the compound, highlighting the precision required in pharmaceutical manufacturing (Husain et al., 1995).
Degradation Studies
- Degradation Behavior : Studies have explored the degradation of famotidine under various conditions, identifying degradation products and the conditions for obtaining certain intermediates. This is crucial for understanding the stability and shelf-life of pharmaceuticals (Singh et al., 2002).
Mécanisme D'action
Target of Action
Famotidine Sulfoxide, also known as Famotidine, is a competitive histamine-2 (H2) receptor antagonist . The primary target of this compound is the H2 receptor located on the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid. By inhibiting these receptors, Famotidine Sulfoxide reduces gastric acid secretion .
Mode of Action
Famotidine Sulfoxide interacts with its target, the H2 receptors, by competitively inhibiting histamine. Histamine is a compound that stimulates gastric acid secretion when it binds to the H2 receptors. Famotidine Sulfoxide prevents this binding, thereby inhibiting gastric acid secretion . It is highly selective towards the H2 receptor and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
It is known that the compound’s action on the h2 receptors inhibits the secretion of gastric acid, which is a key component in various gastrointestinal conditions .
Pharmacokinetics
Famotidine Sulfoxide exhibits certain pharmacokinetic properties that influence its bioavailability. After oral administration, the onset of action is within one hour, and the peak effect is reached within 1-3 hours . The compound is incompletely absorbed, with oral bioavailability ranging from 40 to 50% . It is metabolized minimally
Analyse Biochimique
Biochemical Properties
Famotidine Sulfoxide plays a significant role in biochemical reactions . It is synthesized as a novel sulphoxide prodrug of famotidine, which is characterized by IR, NMR, Mass and DSC . The synthesized prodrug has shown an increase in hydrophilic property and aqueous solubility compared to famotidine .
Cellular Effects
Famotidine Sulfoxide has notable effects on various types of cells and cellular processes . It has been found to trigger cell pyroptosis in gastric cancer cells by activating NLPR3 inflammasomes . This leads to enhanced IL-18 secretion, contributing to inflammation .
Molecular Mechanism
The molecular mechanism of Famotidine Sulfoxide involves its interaction with biomolecules and its impact on gene expression . Famotidine Sulfoxide, as a competitive histamine-2 (H2) receptor antagonist, works to inhibit gastric acid secretion . It is more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Temporal Effects in Laboratory Settings
The effects of Famotidine Sulfoxide over time in laboratory settings have been observed in several studies . Famotidine Sulfoxide has been found to activate the vagus nerve inflammatory reflex to attenuate cytokine storm . Moreover, it has been associated with improved patient-reported outcomes in non-hospitalised patients with COVID-19 .
Dosage Effects in Animal Models
The effects of Famotidine Sulfoxide vary with different dosages in animal models . Famotidine Sulfoxide, as a potent histamine H2 receptor antagonist, is used to reduce gastric acid production in veterinary medicine . The dosage for animals can only be prescribed by a veterinarian and depends on the clinical situation and the characteristics of the individual animal .
Metabolic Pathways
Famotidine Sulfoxide is involved in several metabolic pathways . Famotidine Sulfoxide undergoes minimal first-pass metabolism, with about 25-30% of the drug being eliminated through hepatic metabolism . The only metabolite identified in humans is the S-oxide .
Transport and Distribution
The transport and distribution of Famotidine Sulfoxide within cells and tissues are crucial aspects of its biochemical profile . Famotidine Sulfoxide has been found to be transported and distributed via renal tubular secretion . It is also known to interact with human renal organic ion transporters (SLC22A) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine involves the reaction of three starting materials: 1) 2-(Diaminomethyleneamino)-1,3-thiazole-4-carboxylic acid, 2) methyl 3-(chlorosulfonyl)propanoate, and 3) N-(4-aminobutyl)-N-ethylisopropylamine. The reaction proceeds through a series of steps to form the final product.", "Starting Materials": [ "2-(Diaminomethyleneamino)-1,3-thiazole-4-carboxylic acid", "Methyl 3-(chlorosulfonyl)propanoate", "N-(4-aminobutyl)-N-ethylisopropylamine" ], "Reaction": [ "Step 1: 2-(Diaminomethyleneamino)-1,3-thiazole-4-carboxylic acid is reacted with thionyl chloride to form 2-(Diaminomethyleneamino)-1,3-thiazole-4-carbonyl chloride.", "Step 2: Methyl 3-(chlorosulfonyl)propanoate is reacted with sodium hydride to form the sodium salt, which is then reacted with the carbonyl chloride from step 1 to form 3-(chlorosulfonyl)-N-methylpropanamide.", "Step 3: N-(4-aminobutyl)-N-ethylisopropylamine is reacted with sodium hydride to form the sodium salt, which is then reacted with the product from step 2 to form 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulfonyl]-N-(4-aminobutyl)-N-ethylpropanamide.", "Step 4: The product from step 3 is reacted with sodium hydrogen sulfite to form the final product, 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine." ] } | |
Numéro CAS |
90237-03-9 |
Formule moléculaire |
C8H15N7O3S3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O3S3/c9-6(15-21(12,17)18)1-2-20(16)4-5-3-19-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,17,18)(H4,10,11,13,14) |
Clé InChI |
LAZSSGBZNCVJCB-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N |
SMILES canonique |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N |
Apparence |
White to light yellow Solid |
melting_point |
83-86 °C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine Famotidine Sulfoxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Famotidine Sulfoxide in the context of Famotidine medication?
A1: Famotidine Sulfoxide is a known metabolite of Famotidine, a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). While the research papers provided do not focus specifically on Famotidine Sulfoxide's pharmacological activity, they highlight the importance of understanding drug metabolism in the context of drug absorption and bioavailability. [] For example, one study demonstrates that intestinal metabolism, particularly sulfoxidation, can significantly impact the absorption variability of H2-antagonists like Cimetidine. [] This finding suggests that similar metabolic processes could be relevant to understanding the pharmacokinetic profile of Famotidine and its sulfoxide metabolite.
Q2: Are there any analytical methods available to study the kinetics of Famotidine Sulfoxide formation?
A2: Yes, researchers have developed a titrimetric method using potassium caroate (KHSO5) to study the kinetics of Famotidine oxidation, leading to the formation of Famotidine Sulfoxide and subsequently its sulfone derivative. [] This method allows for the determination of reaction rate constants and provides insights into the mechanism of Famotidine oxidation under various pH conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)




![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)




